4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[8-(2-bromophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHRNXDDKZWHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a morpholine ring and a tetrahydropyrido-pyrimidine core with a bromophenyl sulfonyl substituent. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine and pyridine compounds exhibit significant antimicrobial properties. The presence of the sulfonyl group may enhance these effects by interacting with bacterial enzymes or receptors.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes such as acetylcholinesterase and urease. This suggests that this compound may also possess enzyme inhibitory properties.
- Anticancer Potential : The tetrahydropyrido-pyrimidine core is associated with anticancer activity in various studies. The compound's ability to modulate cellular pathways could be explored for therapeutic applications in cancer treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The sulfonamide moiety may facilitate binding to specific receptors or enzymes, altering their activity.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in the binding affinity of the compound to target sites.
- Cellular Pathway Modulation : Similar compounds have been shown to influence signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Screening : A study conducted on related compounds demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, indicating potent efficacy compared to standard drugs .
- Enzyme Inhibition Assays : Research on sulfonamide derivatives revealed significant inhibition of urease and acetylcholinesterase activities. For instance, one derivative showed an IC50 value of 2.14 µM against urease .
- Anticancer Studies : Investigations into the anticancer properties of similar tetrahydropyrido-pyrimidine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Data Tables
Table 1: Comparative Reactivity of C-8 Substituted Pyrido[2,3-d]pyrimidines
Note: The target compound’s sulfonyl group may preclude coupling reactivity, favoring direct functionalization during synthesis .
Q & A
Q. What are the key synthetic strategies for constructing the tetrahydropyrido[2,3-d]pyrimidine core in this compound?
The tetrahydropyrido[2,3-d]pyrimidine core can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting 4,6-dichloro-2-(methylsulfanyl)pyrimidine derivatives with amines or alcohols under basic conditions (e.g., EtN in THF) to form intermediates, followed by mesylation (using MsCl) and ring closure. For example, substitution with morpholine introduces the morpholine moiety at the 2-position, while subsequent sulfonylation at the 8-position incorporates the 2-bromophenylsulfonyl group .
Q. How can the introduction of the 2-bromophenylsulfonyl group be optimized during synthesis?
The sulfonylation step typically employs 2-bromophenylsulfonyl chloride as a reagent. Optimization involves controlling reaction temperature (0–25°C), stoichiometry (1.1–1.5 equivalents of sulfonyl chloride), and using aprotic solvents like dichloromethane or THF. Post-reaction purification via column chromatography (e.g., AcOEt/hexane gradients) ensures removal of unreacted sulfonyl chloride and byproducts .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, the morpholine protons appear as a triplet at δ 3.6–3.8 ppm, while the 2-bromophenylsulfonyl group shows aromatic signals at δ 7.4–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H] ions) .
- HPLC : Purity ≥98% is confirmed using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do structural modifications at the morpholine moiety influence the compound's biological activity?
Replacing morpholine with other amines (e.g., piperidine or pyrrolidine) alters steric and electronic properties, impacting target binding. For example, morpholine’s oxygen atom enhances solubility and hydrogen-bonding interactions with kinase ATP-binding pockets, as shown in molecular docking studies with CDK8. Activity assays (e.g., MTT proliferation tests on pancreatic cancer cells) reveal that morpholine derivatives exhibit superior IC values compared to bulkier analogs .
Q. What methodologies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- X-ray Crystallography : Resolves ambiguities in NMR assignments by providing unambiguous bond lengths and angles. For instance, a related bromophenoxy-pyrimidine derivative was confirmed via single-crystal analysis (R factor = 0.067), validating the sulfonyl group’s orientation .
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals, such as distinguishing diastereotopic protons in the tetrahydropyrido ring .
Q. How can computational methods like molecular docking predict the target interactions of this compound?
Docking studies (e.g., using AutoDock Vina) model the compound’s binding to kinases (e.g., CDK9). Key steps include:
Protein Preparation : Retrieve CDK9 structure (PDB: 4BCF) and remove water molecules.
Ligand Optimization : Minimize the compound’s energy using Gaussian09 at the B3LYP/6-31G* level.
Grid Generation : Focus on the ATP-binding pocket (coordinates: x=15.2, y=22.5, z=18.7).
Results predict hydrogen bonds between the sulfonyl group and Lys48, and π-π stacking between the pyrimidine core and Phe103 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
